molecular formula C12H9N3O3 B8010234 5-(3-methyl-2H-indazol-5-yl)-1,2-oxazole-3-carboxylic acid

5-(3-methyl-2H-indazol-5-yl)-1,2-oxazole-3-carboxylic acid

Cat. No. B8010234
M. Wt: 243.22 g/mol
InChI Key: GQVQETHTCANFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-methyl-2H-indazol-5-yl)-1,2-oxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9N3O3 and its molecular weight is 243.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-methyl-2H-indazol-5-yl)-1,2-oxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methyl-2H-indazol-5-yl)-1,2-oxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(3-methyl-2H-indazol-5-yl)-1,2-oxazole-3-carboxylic acid involves the synthesis of the oxazole ring followed by the introduction of the indazole moiety and carboxylic acid group.

Starting Materials
2-bromoacetophenone, ethyl 2-aminoacetate, methyl 2-bromoacetate, 3-methyl-2-nitroindazole, sodium hydride, potassium carbonate, palladium on carbon, hydrochloric acid, sodium hydroxide, sodium bicarbonate, acetic anhydride, acetic acid, sodium nitrite, sulfuric acid, sodium nitrate, sodium azide, sodium borohydride, sodium cyanoborohydride, diethyl ether, methanol, chloroform, wate

Reaction
Synthesis of oxazole ring: Ethyl 2-aminoacetate is reacted with 2-bromoacetophenone in the presence of potassium carbonate to form ethyl 2-(2-phenyl-2-oxoethylamino)acetate. This intermediate is then treated with methyl 2-bromoacetate and sodium hydride to form 5-(2-phenyl-2-oxoethyl)-1,3-oxazole-2-carboxylic acid methyl ester., Reduction of nitro group: 3-methyl-2-nitroindazole is reduced to 3-methyl-2-aminoindazole using sodium borohydride., Introduction of indazole moiety: 3-methyl-2-aminoindazole is reacted with ethyl 2-(2-phenyl-2-oxoethylamino)acetate in the presence of palladium on carbon to form 5-(3-methyl-2H-indazol-5-yl)-1,3-oxazole-2-carboxylic acid methyl ester., Hydrolysis of ester: 5-(3-methyl-2H-indazol-5-yl)-1,3-oxazole-2-carboxylic acid methyl ester is hydrolyzed using hydrochloric acid to form 5-(3-methyl-2H-indazol-5-yl)-1,3-oxazole-2-carboxylic acid., Introduction of carboxylic acid group: 5-(3-methyl-2H-indazol-5-yl)-1,3-oxazole-2-carboxylic acid is reacted with sodium nitrite and sulfuric acid to form the diazonium salt. This intermediate is then treated with sodium azide and sodium hydroxide to form the carboxylic acid group. The final product is obtained by purification using sodium bicarbonate and recrystallization from methanol.

properties

IUPAC Name

5-(3-methyl-2H-indazol-5-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-6-8-4-7(2-3-9(8)14-13-6)11-5-10(12(16)17)15-18-11/h2-5H,1H3,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVQETHTCANFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=NO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methyl-2H-indazol-5-yl)-1,2-oxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.